molecular formula C10H11F2IO B6293267 1-Butoxy-2,3-difluoro-4-iodobenzene CAS No. 1366126-91-1

1-Butoxy-2,3-difluoro-4-iodobenzene

Cat. No. B6293267
CAS RN: 1366126-91-1
M. Wt: 312.09 g/mol
InChI Key: CHHYJVPFECXULQ-UHFFFAOYSA-N
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Description

1-Butoxy-2,3-difluoro-4-iodobenzene is a chemical compound with the molecular formula C10H11F2IO . It has a molecular weight of 312.1 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F2IO/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid . The compound has a molecular weight of 312.1 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Ultrasound-Assisted Synthesis

Research by Harikumar and Rajendran (2014) demonstrated the ultrasound-assisted synthesis of 1-butoxy-4-nitrobenzene, an analog to 1-butoxy-2,3-difluoro-4-iodobenzene. This method enhances the efficiency of the synthesis process compared to traditional methods (Harikumar & Rajendran, 2014).

Applications in Oxidative Transformations

Zhao et al. (2011, 2012) explored the use of bis(tert-butylperoxy)iodobenzene, a compound related to this compound, in oxidative transformations. This compound acted as a radical source for the oxidation of unreactive alkyl esters and amides to keto compounds under mild conditions (Zhao et al., 2011) (Zhao et al., 2012).

Catalysis in Ionic Liquids

Li et al. (2003) and Okubo et al. (2002) reported the use of iodobenzene compounds in catalytic processes within ionic liquids. These studies highlight the potential of this compound in similar catalytic applications, offering advantages such as higher efficiency and better reaction rates (Li et al., 2003) (Okubo et al., 2002).

Antioxidant Synthesis

Engman et al. (1999) explored the synthesis of dihydrotellurophenes and selenophenes, which involved the use of iodobenzene derivatives. This research could indicate the potential of this compound in the creation of novel antioxidants (Engman et al., 1999).

Other Chemical Syntheses

Additional research has shown the utility of iodobenzene derivatives in various chemical syntheses, such as the creation of benzofurans, benzodioxins, and quinoxaline oxides. These studies illustrate the broad range of chemical reactions and products that can be achieved with compounds similar to this compound (Lu et al., 2007) (Massacret et al., 1999) (Aggarwal et al., 2006).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Relevant Papers A paper titled “Fluorinated Liquid-Crystal Monomers in Paired Breast Milk and Indoor Dust: A Pilot Prospective Study” mentions a compound similar to 1-Butoxy-2,3-difluoro-4-iodobenzene . The study provides an evaluation of the health risks of Fluorinated Liquid-Crystal Monomers (FLCMs) for infants based on breastfeeding exposure and dust ingestion .

properties

IUPAC Name

1-butoxy-2,3-difluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2IO/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHYJVPFECXULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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